2-Ethylhexyl 2-methylpentanoate

Vapor Pressure Volatility Fragrance Longevity

2-Ethylhexyl 2-methylpentanoate (CAS 6641-73-2) is a branched-chain ester belonging to the 2-ethylhexyl ester class, characterized by a 2-methylpentanoate acid moiety. This compound serves primarily as a fragrance ingredient and solvent in personal care, air care, and household cleaning products.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 6641-73-2
Cat. No. B12806187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl 2-methylpentanoate
CAS6641-73-2
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C(C)CCC
InChIInChI=1S/C14H28O2/c1-5-8-10-13(7-3)11-16-14(15)12(4)9-6-2/h12-13H,5-11H2,1-4H3
InChIKeyURLXXEYFQAJCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexyl 2-methylpentanoate (CAS 6641-73-2): Comparative Physicochemical and Functional Profile for Procurement Decisions


2-Ethylhexyl 2-methylpentanoate (CAS 6641-73-2) is a branched-chain ester belonging to the 2-ethylhexyl ester class, characterized by a 2-methylpentanoate acid moiety . This compound serves primarily as a fragrance ingredient and solvent in personal care, air care, and household cleaning products . Its molecular structure (C14H28O2, MW 228.37) imparts distinct physicochemical properties—including low vapor pressure (0.0155 mmHg at 25°C) and high hydrophobicity (XLogP3 5.2)—that differentiate it from other 2-ethylhexyl esters commonly substituted in formulation workflows . Understanding these differences is critical for scientific selection when performance parameters such as longevity, partitioning, or volatility are non-negotiable.

Why 2-Ethylhexyl 2-methylpentanoate Cannot Be Replaced by Common 2-Ethylhexyl Esters Without Performance Trade-offs


Generic substitution within the 2-ethylhexyl ester family often overlooks the significant impact of the acid chain branching on physicochemical properties. While 2-ethylhexyl acetate and 2-ethylhexyl butyrate are more volatile and less hydrophobic, and 2-ethylhexyl hexanoate approaches similar molecular weight but with linear acid chain topology, none fully replicate the exact balance of controlled volatility and lipophilicity offered by the branched 2-methylpentanoate ester [1]. This balance directly influences fragrance longevity, solvency for hydrophobic soils, and environmental partitioning—making indiscriminate substitution a risk to product performance and regulatory compliance . The quantitative evidence below demonstrates exactly where and why these differences are measurable and meaningful for procurement decisions.

Quantitative Differentiation Evidence for 2-Ethylhexyl 2-methylpentanoate vs. Key 2-Ethylhexyl Ester Comparators


Vapor Pressure: 26-Fold Lower Volatility than 2-Ethylhexyl Acetate

The vapor pressure of 2-ethylhexyl 2-methylpentanoate (0.0155 mmHg at 25°C) is significantly lower than that of the widely used comparator 2-ethylhexyl acetate (0.4 mmHg at 25°C), representing an approximately 26-fold reduction . This lower volatility is directly attributable to the larger, branched 2-methylpentanoate ester moiety compared to the acetate group.

Vapor Pressure Volatility Fragrance Longevity

Boiling Point: 60°C Elevation Over 2-Ethylhexyl Acetate

2-Ethylhexyl 2-methylpentanoate exhibits a boiling point of 256.3°C at 760 mmHg, which is approximately 60°C higher than 2-ethylhexyl acetate (195.7°C) and 19°C higher than 2-ethylhexyl butyrate (237°C) . It is only 9°C lower than 2-ethylhexyl hexanoate (265.4°C), a compound of identical molecular weight but with a linear hexanoate chain .

Boiling Point Thermal Stability High-Temperature Processing

Hydrophobicity: XLogP3 of 5.2 Exceeds Shorter-Chain 2-Ethylhexyl Esters

The computed XLogP3 value for 2-ethylhexyl 2-methylpentanoate is 5.2, indicating high hydrophobicity . This value is significantly higher than 2-ethylhexyl acetate (XLogP3 3.2) and moderately higher than 2-ethylhexyl butyrate (XLogP3 4.1) [1][2]. The branched 2-methylpentanoate chain contributes approximately 1.1 log unit increase in XLogP3 relative to the linear butyrate ester.

Hydrophobicity Partitioning Bioavailability

Molecular Weight Parity with 2-Ethylhexyl Hexanoate but Branched-Chain Differentiation

Both 2-ethylhexyl 2-methylpentanoate and 2-ethylhexyl hexanoate share an identical molecular formula (C14H28O2) and molecular weight (228.37 g/mol) [1]. However, the target compound possesses a methyl branch on the pentanoate chain, while 2-ethylhexyl hexanoate features a linear hexanoate chain. This branching difference affects physicochemical properties: the target's density (0.865 g/cm³) is slightly lower than 2-ethylhexyl hexanoate (0.9 g/cm³), and its boiling point is ~9°C lower .

Molecular Weight Chain Branching Biodegradation Potential

Refractive Index: Differentiation from 2-Ethylhexyl Butyrate

2-Ethylhexyl 2-methylpentanoate has a refractive index of 1.433, while 2-ethylhexyl butyrate exhibits a refractive index range of 1.4240–1.4270 . This difference, though small, can serve as a quality control discriminator during incoming material verification and reflects the distinct electronic polarizability of the branched 2-methylpentanoate group.

Refractive Index Optical Properties Formulation Consistency

Flash Point: Higher Safety Margin Compared to 2-Ethylhexyl Acetate

The flash point of 2-ethylhexyl 2-methylpentanoate is 115.6°C, substantially higher than that of 2-ethylhexyl acetate (71.4°C) . This elevated flash point is consistent with the lower vapor pressure and higher molecular weight of the target compound.

Flash Point Flammability Process Safety

Where 2-Ethylhexyl 2-methylpentanoate Delivers Measurable Advantage: Evidence-Backed Application Scenarios


Long-Lasting Fragrance Formulations for Air Care and Personal Care

The exceptionally low vapor pressure of 2-ethylhexyl 2-methylpentanoate (0.0155 mmHg at 25°C, ~26-fold lower than 2-ethylhexyl acetate) makes it a superior choice for air fresheners, scented candles, and fine fragrances where sustained aroma release over hours or days is desired . Its high XLogP3 (5.2) further enhances substantivity on skin and fabric substrates, reducing the need for frequent reapplication and enabling lower fragrance loading in formulations .

High-Temperature Industrial Cleaning and Degreasing

With a boiling point of 256.3°C and flash point of 115.6°C, 2-ethylhexyl 2-methylpentanoate remains liquid and functional at temperatures where 2-ethylhexyl acetate (BP 195.7°C, flash point 71.4°C) would largely evaporate or pose a fire hazard . This thermal resilience supports its use in heated degreasing baths, asphalt removal compositions, and industrial parts washers where sustained solvency at elevated temperature is essential .

Hydrophobic Soil Removal in Household and Institutional Cleaners

The calculated XLogP3 of 5.2 indicates strong partitioning into oily and greasy soils, outperforming less hydrophobic 2-ethylhexyl esters such as 2-ethylhexyl butyrate (XLogP3 4.1) [1]. This property is leveraged in hard-surface cleaners and degreasers where effective dissolution of hydrophobic residues—cooking oils, waxes, adhesives—is the primary performance metric .

Specialty Solvent Where Isomeric Purity and QC Discriminability Are Required

The unique combination of refractive index (1.433) and density (0.865 g/cm³) provides clear analytical differentiation from common substitutes such as 2-ethylhexyl butyrate (RI 1.424–1.427) and 2-ethylhexyl hexanoate (density 0.9 g/cm³) . This enables straightforward incoming QC verification using standard refractometry or densitometry, supporting regulated environments where material traceability and identity confirmation are mandatory.

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